

A Spectroscopic Journey: Differentiating 3-Iodo-6-methoxypyridazine from its Synthetic Precursors

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Compound of Interest

Compound Name: 3-Iodo-6-methoxypyridazine

Cat. No.: B107417

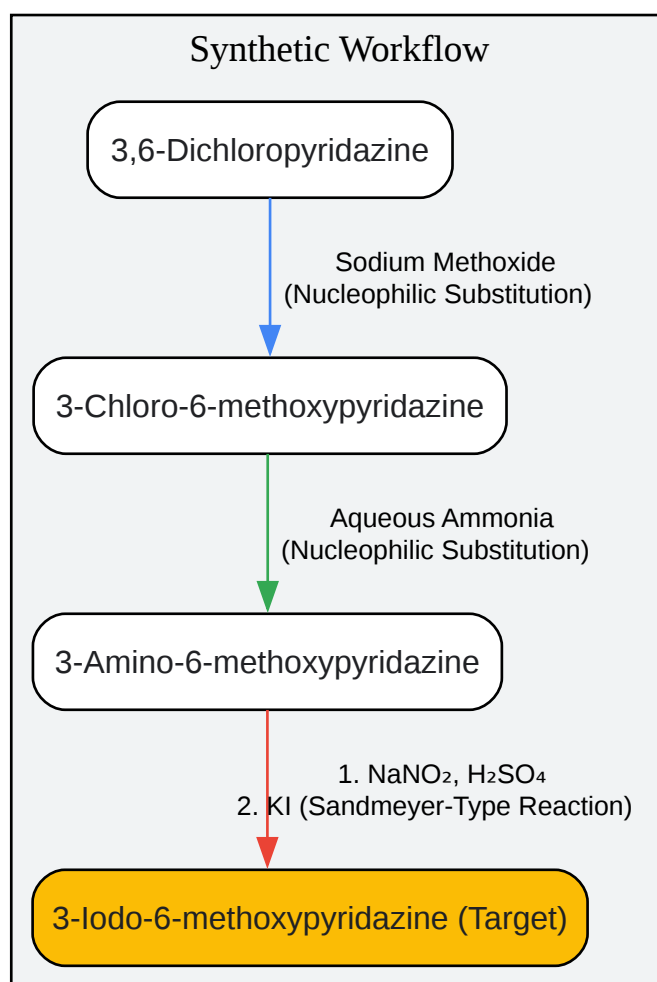
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In the landscape of modern medicinal chemistry and materials science, pyridazine derivatives are foundational scaffolds for developing novel molecules with diverse biological activities.^[1] Among these, **3-Iodo-6-methoxypyridazine** stands out as a highly versatile synthetic intermediate. The presence of a reactive iodine atom facilitates a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the methoxy group modulates the electronic properties of the heterocyclic ring.

The successful synthesis of this key building block is not merely a matter of following a reaction scheme; it is a process validated at each stage by rigorous analytical characterization. Spectroscopic analysis is the cornerstone of this validation, providing an unambiguous fingerprint of molecular identity and purity. This guide offers an in-depth comparison of the key spectroscopic features of **3-Iodo-6-methoxypyridazine** and its common precursors, providing researchers with the data-driven insights needed to confidently navigate its synthesis.

The Synthetic Pathway: A Stepwise Transformation

The most common and efficient route to **3-Iodo-6-methoxypyridazine** begins with the commercially available 3,6-dichloropyridazine. The synthesis involves a sequence of nucleophilic aromatic substitution and Sandmeyer-type reactions, each step yielding a distinct intermediate with a unique spectroscopic profile. Understanding this transformation is key to interpreting the resulting analytical data.



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References

- 1. pdf.benchchem.com [pdf.benchchem.com]
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